

Application Notes and Protocols for Cy5-UTP In Vitro Transcription

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Compound of Interest

Compound Name:	Cy5-UTP
Cat. No.:	B15495965

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These application notes provide a detailed protocol for the synthesis of Cy5-labeled RNA probes using in vitro transcription. The inclusion of **Cy5-UTP** in the transcription reaction allows for the generation of fluorescently labeled RNA suitable for a variety of molecular biology applications, including fluorescence in situ hybridization (FISH), Northern blotting, and single-molecule imaging.[1][2]

Introduction

In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template. By incorporating fluorescently labeled nucleotides, such as **Cy5-UTP**, into the reaction, it is possible to produce RNA probes that can be visualized and tracked. Cy5 is a fluorescent dye that emits in the far-red spectrum, offering the advantage of lower background fluorescence in many biological samples.[3][4] This protocol details the steps for efficient in vitro transcription of Cy5-labeled RNA using T7 RNA Polymerase.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical **Cy5-UTP** in vitro transcription reaction. Note that optimal conditions may vary depending on the specific template and application.

Parameter	Recommended Value/Range	Notes
DNA Template Input	0.5 - 1.0 µg	Linearized plasmid or PCR product with a T7 promoter. [1] [5] [6]
UTP:Cy5-UTP Ratio	2:1 to 3:1 (e.g., 0.2 mM UTP: 0.1 mM Cy5-UTP)	A 35% substitution of UTP with Cy5-UTP is often recommended for a good balance between labeling efficiency and transcript yield. [1] [5] The ratio can be optimized for specific applications. [1]
Final Nucleotide Concentration (each of ATP, CTP, GTP)	2.5 mM	---
Incubation Time	30 minutes to 4 hours	Shorter incubation (30 min) is often sufficient, but longer times (2-4 hours) may increase yield for some templates. [1] [6] For short transcripts (<300 nt), a longer incubation of 4 hours is recommended. [2]
Incubation Temperature	37°C	---
Expected RNA Yield	~10 µg of labeled RNA per 1 µg of template DNA	Yield can vary based on template quality and length. [7]
Labeling Efficiency (Dye/Base Ratio)	Variable	Can be calculated using absorbance measurements at 260 nm (for RNA) and 649 nm (for Cy5).

Experimental Protocol: Cy5-UTP In Vitro Transcription

This protocol is optimized for a 20 μ L reaction volume.

Materials

- Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1 μ g/ μ L)
- Nuclease-free water
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM spermidine, 250 mM NaCl)[8]
- 100 mM DTT[6]
- 10 mM ATP solution
- 10 mM CTP solution
- 10 mM GTP solution
- 10 mM UTP solution
- 5 mM **Cy5-UTP** solution[1]
- RNase Inhibitor (40 U/ μ L)
- T7 RNA Polymerase Mix
- DNase I (RNase-free)
- RNA purification kit (e.g., spin columns)

Procedure

- Template Preparation:
 - Linearize plasmid DNA containing the sequence of interest downstream of a T7 promoter using a restriction enzyme that generates blunt or 5'-overhangs.

- Purify the linearized template DNA by phenol/chloroform extraction and ethanol precipitation or using a DNA purification kit to remove enzymes and salts.[2]
- Alternatively, a PCR product containing a T7 promoter can be used directly after purification.[2]
- Resuspend the purified DNA template in nuclease-free water at a concentration of 0.5 - 1 μ g/ μ L.[2]

- Reaction Setup:

- Thaw all reagents on ice or at room temperature as recommended by the manufacturer, and briefly vortex and centrifuge to collect the contents.[1][6]
- Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

Component	Volume for 20 μ L Reaction	Final Concentration
Nuclease-free water	to 20 μ L	---
10x Transcription Buffer	2 μ L	1x
100 mM DTT	2 μ L	10 mM
10 mM ATP	0.5 μ L	2.5 mM
10 mM CTP	0.5 μ L	2.5 mM
10 mM GTP	0.5 μ L	2.5 mM
10 mM UTP	0.4 μ L	0.2 mM
5 mM Cy5-UTP	0.2 μ L	0.1 mM
DNA Template (0.5 μ g/ μ L)	1 μ L	25 ng/ μ L
RNase Inhibitor (40 U/ μ L)	1 μ L	2 U/ μ L
T7 RNA Polymerase Mix	2 μ L	---

- Incubation:

- Incubate the reaction mixture at 37°C for 30 minutes to 4 hours in the dark to prevent photobleaching of the Cy5 dye.[1][6]
- DNase Treatment (Optional but Recommended):
 - To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
 - Incubate at 37°C for 15 minutes.[2]
- Purification of Cy5-labeled RNA:
 - Purify the labeled RNA using an RNA cleanup kit with spin columns to remove unincorporated nucleotides, proteins, and salts.[1][2] Follow the manufacturer's instructions.
 - Alternatively, the RNA can be purified by phenol/chloroform extraction followed by ethanol precipitation.[2]
- Quantification and Storage:
 - Determine the concentration of the purified Cy5-labeled RNA by measuring the absorbance at 260 nm (A260). An A260 of 1 corresponds to approximately 40 µg/mL of single-stranded RNA.[1]
 - To estimate the labeling efficiency, measure the absorbance at the excitation maximum of Cy5 (around 649 nm). The dye-to-base ratio can then be calculated.[5] A correction factor should be applied to the A260 reading to account for the absorbance of Cy5 at 260 nm.[5]
 - Store the purified Cy5-labeled RNA at -80°C.

Experimental Workflow and Diagrams

The overall workflow for generating Cy5-labeled RNA probes is depicted below.



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Caption: Workflow for **Cy5-UTP** in vitro transcription.

This detailed protocol and the accompanying information should enable researchers to successfully produce high-quality Cy5-labeled RNA probes for their specific applications.

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- To cite this document: BenchChem. [Application Notes and Protocols for Cy5-UTP In Vitro Transcription]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15495965#detailed-cy5-utp-in-vitro-transcription-protocol\]](https://www.benchchem.com/product/b15495965#detailed-cy5-utp-in-vitro-transcription-protocol)

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